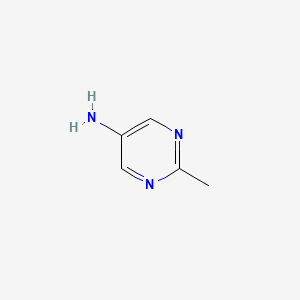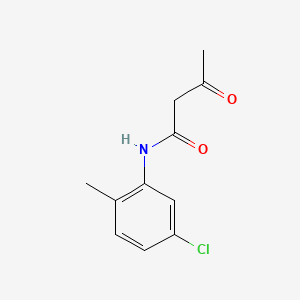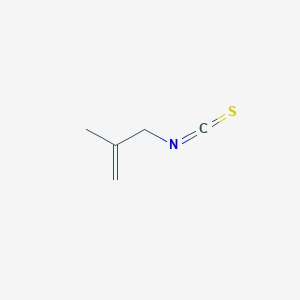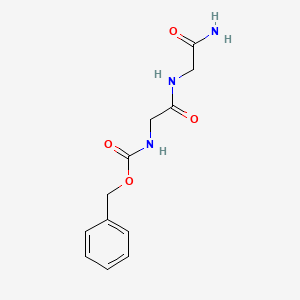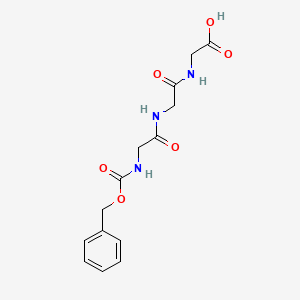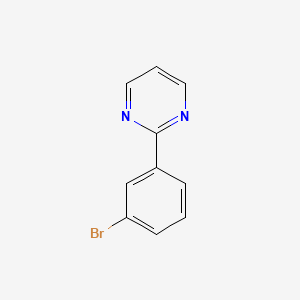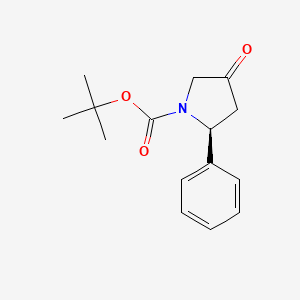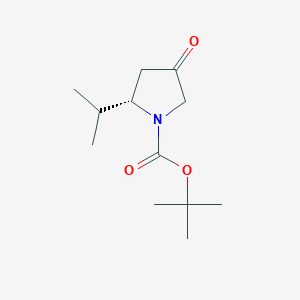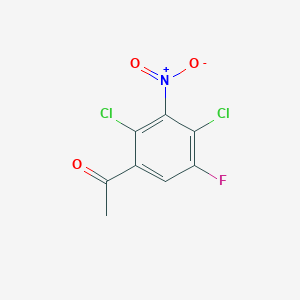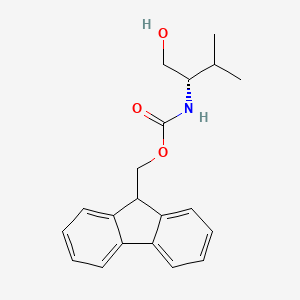
Fmoc-バリルノール
概要
説明
N-(9-Fluorenylmethoxycarbonyl)-L-valinol: is a derivative of the amino acid valine, where the amino group is protected by the fluorenylmethoxycarbonyl group. This compound is commonly used in peptide synthesis as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups.
科学的研究の応用
Chemistry: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is widely used in solid-phase peptide synthesis as a protecting group for the amino group. This allows for the selective formation of peptide bonds without interference from other functional groups .
Biology: In biological research, this compound is used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs.
Medicine: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is used in the synthesis of peptide-based therapeutics, which are used to treat various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the large-scale production of peptides and proteins for pharmaceutical and biotechnological applications.
作用機序
Target of Action
Fmoc-Valinol, also known as N-alpha-(9-Fluorenylmethoxycarbonyl)-L-valinol, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Valinol is the amine group of an amino acid, which it protects during the peptide bond formation process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is integrated into the solid-phase peptide synthesis (SPPS) methods, allowing for the rapid and highly efficient synthesis of peptides . The Fmoc group’s beneficial attributes have yet to be surpassed by any other Na-protecting group .
Result of Action
The primary result of Fmoc-Valinol’s action is the protection of the amine group during peptide synthesis, enabling the formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide product .
Action Environment
The action of Fmoc-Valinol is influenced by various environmental factors. For instance, the pH of the environment can affect the introduction and removal of the Fmoc group . Moreover, the temperature can influence the efficiency of the peptide synthesis process . It’s also worth noting that Fmoc-Valinol should be stored at a temperature of 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate, which can be obtained by reacting fluorenylmethoxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: The industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-valinol typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N-(9-Fluorenylmethoxycarbonyl)-L-valinol can undergo oxidation reactions, typically forming aldehydes or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine.
Substitution: The fluorenylmethoxycarbonyl group can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide or hydrazine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction yields alcohols or amines.
類似化合物との比較
N-(9-Fluorenylmethoxycarbonyl)-L-valine: This compound is similar to N-(9-Fluorenylmethoxycarbonyl)-L-valinol but has a carboxyl group instead of a hydroxyl group.
N-(9-Fluorenylmethoxycarbonyl)-L-leucine: Another similar compound with a different side chain, used in peptide synthesis.
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is unique due to its specific structure, which includes a hydroxyl group. This makes it particularly useful in certain synthetic applications where the hydroxyl group can participate in additional reactions.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGENAMKAPEMT-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350853 | |
| Record name | fmoc-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160885-98-3 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160885-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | fmoc-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



